
5-Methoxy-8-methylisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-8-methylisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are nitrogen-containing compounds that are structurally related to quinolines The presence of a methoxy group at the 5-position and a methyl group at the 8-position distinguishes this compound from other isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-8-methylisoquinoline can be achieved through several methods. One common approach involves the cyclization of 2-alkynyl benzyl azides in the presence of a silver catalyst. This method allows for the efficient formation of substituted isoquinolines with good yields and tolerance to various functional groups . Another method involves the use of palladium-catalyzed coupling reactions, followed by cyclization to form the isoquinoline ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free reactions and recyclable catalysts, has been explored to make the process more sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-8-methylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into dihydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydroisoquinolines, and various substituted isoquinolines, depending on the specific reagents and conditions used .
Scientific Research Applications
5-Methoxy-8-methylisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes and pigments due to its aromatic properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-8-methylisoquinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways can lead to changes in gene expression, protein synthesis, and cell signaling, ultimately influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of 5-Methoxy-8-methylisoquinoline, lacking the methoxy and methyl groups.
5-Methoxyisoquinoline: Similar structure but without the methyl group at the 8-position.
8-Methylisoquinoline: Similar structure but without the methoxy group at the 5-position.
Uniqueness
This compound is unique due to the presence of both the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
5-methoxy-8-methylisoquinoline |
InChI |
InChI=1S/C11H11NO/c1-8-3-4-11(13-2)9-5-6-12-7-10(8)9/h3-7H,1-2H3 |
InChI Key |
LVUGAFMICJRREV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=NC=CC2=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-4-[(3-methylbutan-2-yl)amino]benzonitrile](/img/structure/B13260205.png)
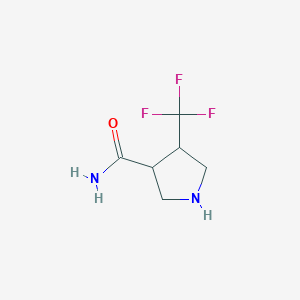
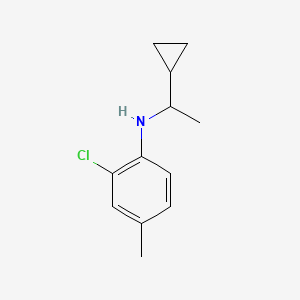
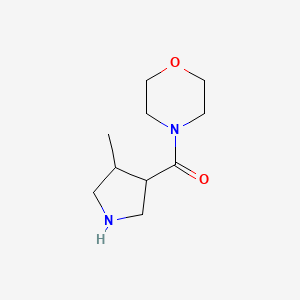
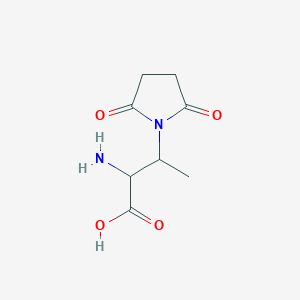
![4-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13260233.png)
![1-[(1-Methylcyclobutyl)methyl]cyclopentane-1-carbaldehyde](/img/structure/B13260240.png)
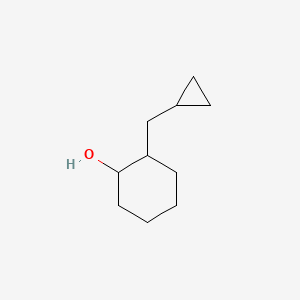

![1-[2-Amino-1-(2-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13260269.png)

![N-(4-Methylphenyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13260278.png)


